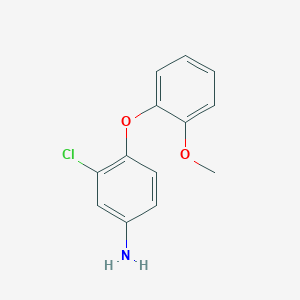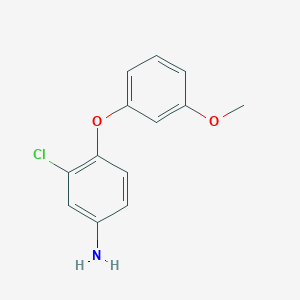![molecular formula C10H15NS B1318638 2-[(3-Methylbenzyl)sulfanyl]ethanamine CAS No. 143627-52-5](/img/structure/B1318638.png)
2-[(3-Methylbenzyl)sulfanyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methylbenzyl)sulfanyl]ethanamine is an organic compound with the molecular formula C10H15NS and a molecular weight of 181.3 g/mol. This compound is characterized by the presence of a sulfanyl group attached to an ethanamine backbone, with a 3-methylbenzyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbenzyl)sulfanyl]ethanamine typically involves the reaction of 3-methylbenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The resulting 3-methylbenzyl sulfide is then reacted with ethylenediamine under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Methylbenzyl)sulfanyl]ethanamine undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(3-Methylbenzyl)sulfanyl]ethanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(3-Methylbenzyl)sulfanyl]ethanamine is not well-understood. it is believed to interact with various molecular targets through its sulfanyl and amino groups. These interactions may involve binding to enzymes or receptors, leading to changes in cellular pathways and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3-Methylbenzyl)sulfanyl]ethanol
- 2-[(3-Methylbenzyl)sulfanyl]acetic acid
- 2-[(3-Methylbenzyl)sulfanyl]propanoic acid
Uniqueness
2-[(3-Methylbenzyl)sulfanyl]ethanamine is unique due to its specific combination of a sulfanyl group and an ethanamine backbone, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research applications and chemical synthesis.
Eigenschaften
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-9-3-2-4-10(7-9)8-12-6-5-11/h2-4,7H,5-6,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUMUOTESFVET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B1318561.png)



![3-[(Benzylsulfanyl)methyl]benzoic acid](/img/structure/B1318576.png)








